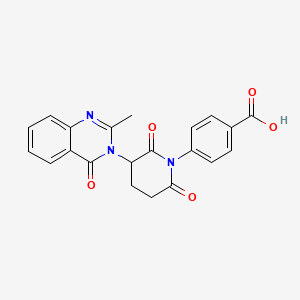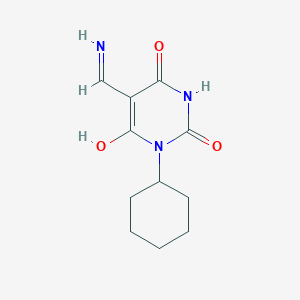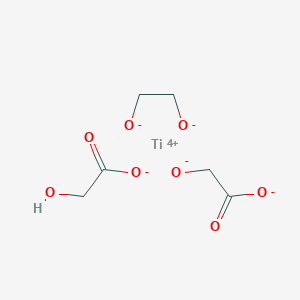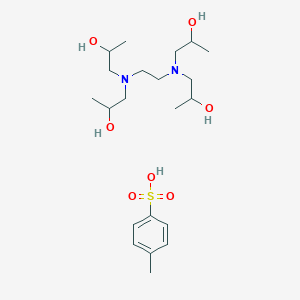
3,5-Dimethyl-3-octanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-3-octanamine hydrochloride is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed by the reaction of the amine with hydrochloric acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-3-octanamine hydrochloride typically involves the alkylation of a primary or secondary amine with an appropriate alkyl halide. For instance, the reaction of 3,5-dimethyl-1-octanol with ammonia or a primary amine in the presence of a dehydrating agent can yield the desired amine. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and can be scaled up easily. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-3-octanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: Reduction of the amine can lead to the formation of the corresponding alkane.
Substitution: The amine can participate in nucleophilic substitution reactions, where the amine group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often used.
Major Products Formed
Oxidation: Nitroso or nitro compounds.
Reduction: Alkanes.
Substitution: Alkyl halides or other substituted amines.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-3-octanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex amines and other nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-3-octanamine hydrochloride involves its interaction with various molecular targets, primarily through its amine group. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-Octanamine: A primary amine with a similar carbon chain length but lacking the additional methyl groups.
3,5-Dimethyladamantanamine: A structurally similar compound with a different carbon skeleton.
N,N-Dimethylethanamine: A tertiary amine with a shorter carbon chain.
Uniqueness
3,5-Dimethyl-3-octanamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of two methyl groups on the carbon chain enhances its hydrophobicity and may influence its reactivity compared to other amines .
Propiedades
Número CAS |
56065-50-0 |
|---|---|
Fórmula molecular |
C10H24ClN |
Peso molecular |
193.76 g/mol |
Nombre IUPAC |
3,5-dimethyloctan-3-ylazanium;chloride |
InChI |
InChI=1S/C10H23N.ClH/c1-5-7-9(3)8-10(4,11)6-2;/h9H,5-8,11H2,1-4H3;1H |
Clave InChI |
FZWXVOALTQENST-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CC(C)(CC)[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


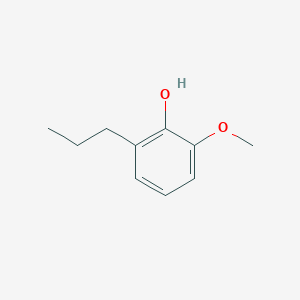
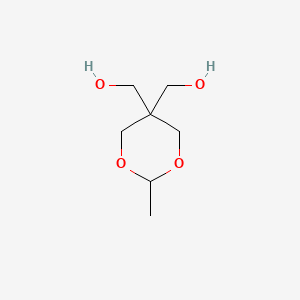
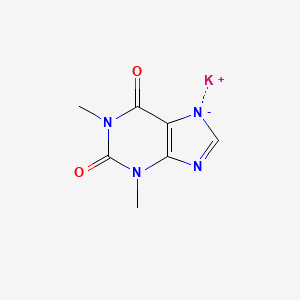

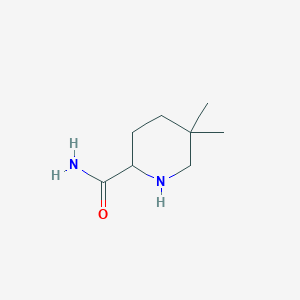
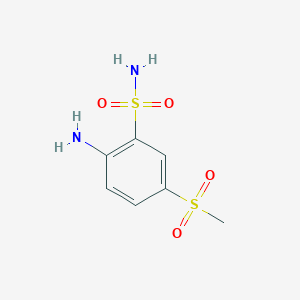
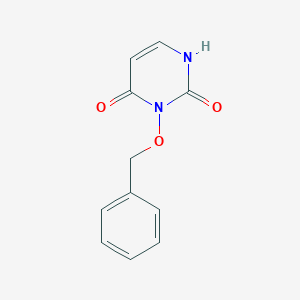
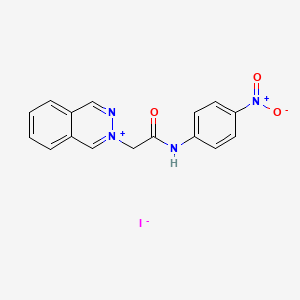
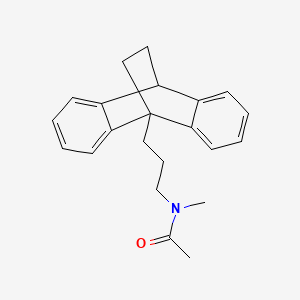
![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
